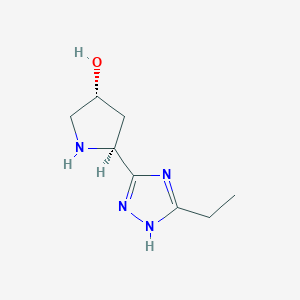
(3R,5S)-5-(5-ethyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,5S)-5-(5-ethyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol is a chiral compound featuring a pyrrolidine ring substituted with a triazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-5-(5-ethyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol.
Introduction of the Triazole Moiety: The triazole ring can be introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using an azide and an alkyne.
Final Functionalization: The ethyl group can be introduced through alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the pyrrolidine ring.
Reduction: Reduction reactions can target the triazole ring or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an amine or alcohol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3R,5S)-5-(5-ethyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its chiral nature makes it valuable for investigating stereospecific processes.
Medicine
In medicine, this compound has potential applications as a pharmaceutical agent. It may be explored for its therapeutic effects, such as antimicrobial or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (3R,5S)-5-(5-ethyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
(3R,5S)-5-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol: Similar structure with a methyl group instead of an ethyl group.
(3R,5S)-5-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol: Similar structure with a phenyl group instead of an ethyl group.
Uniqueness
The uniqueness of (3R,5S)-5-(5-ethyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol lies in its specific substitution pattern and chiral centers. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C8H14N4O |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
(3R,5S)-5-(5-ethyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C8H14N4O/c1-2-7-10-8(12-11-7)6-3-5(13)4-9-6/h5-6,9,13H,2-4H2,1H3,(H,10,11,12)/t5-,6+/m1/s1 |
Clave InChI |
KDWYHOJZSJBTDA-RITPCOANSA-N |
SMILES isomérico |
CCC1=NC(=NN1)[C@@H]2C[C@H](CN2)O |
SMILES canónico |
CCC1=NC(=NN1)C2CC(CN2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















